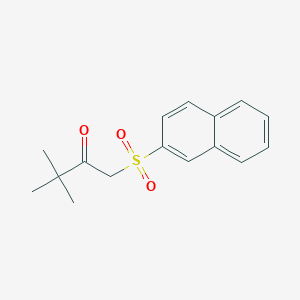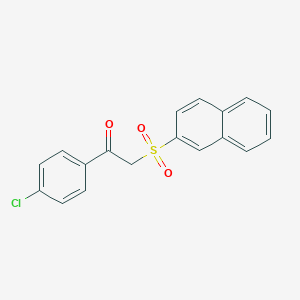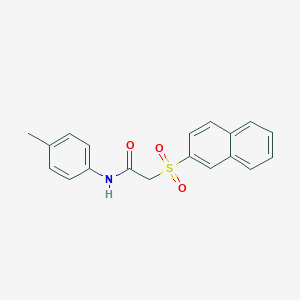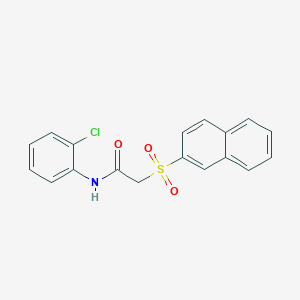![molecular formula C16H13ClN4O2S B285630 N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285630.png)
N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanamide, commonly known as CPOT, is a chemical compound with potential applications in the field of drug discovery. CPOT is a thiosemicarbazone derivative, which has been shown to exhibit anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CPOT is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. CPOT has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CPOT has been shown to exhibit both in vitro and in vivo anti-tumor activity. In addition, CPOT has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPOT has also been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPOT is its potential as a multi-targeted agent, exhibiting both anti-tumor and anti-inflammatory properties. CPOT has also been shown to have low toxicity in animal models. However, CPOT is relatively unstable and requires careful handling and storage. In addition, further studies are needed to determine the optimal dosage and administration route for CPOT.
Orientations Futures
Future research on CPOT should focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of CPOT and to optimize its pharmacological properties. Finally, the development of novel derivatives of CPOT may lead to the discovery of more potent and selective anti-tumor and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of CPOT involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 4-pyridinecarboxylic acid hydrazide and 1,3,4-oxadiazole-2-thiol. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
CPOT has been extensively studied for its potential application as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPOT has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. In addition, CPOT has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C16H13ClN4O2S |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-2-1-3-13(10-12)19-14(22)6-9-24-16-21-20-15(23-16)11-4-7-18-8-5-11/h1-5,7-8,10H,6,9H2,(H,19,22) |
Clé InChI |
BDRBDHGEIAICEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
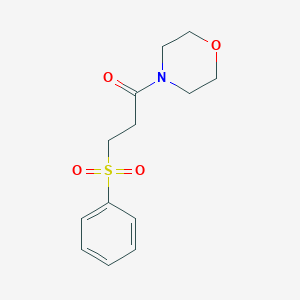
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)
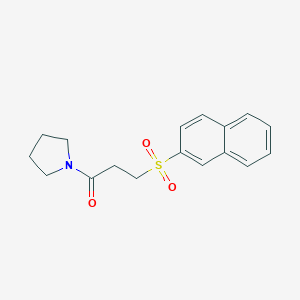
![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)
